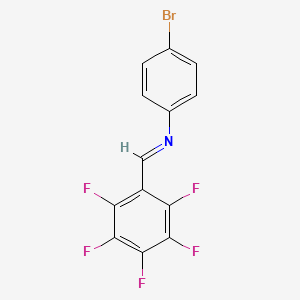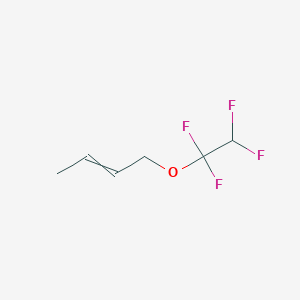
1-(1,1,2,2-Tetrafluoroethoxy)but-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1,2,2-Tetrafluoroethoxy)but-2-ene is a fluorinated organic compound with the molecular formula C6H8F4O. This compound is characterized by the presence of a tetrafluoroethoxy group attached to a butene backbone. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, which include high thermal stability, resistance to oxidation, and low reactivity with many other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1,2,2-Tetrafluoroethoxy)but-2-ene typically involves the reaction of 1,1,2,2-tetrafluoroethanol with but-2-enyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the tetrafluoroethanol acts as a nucleophile, displacing the halide group from the but-2-enyl halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(1,1,2,2-Tetrafluoroethoxy)but-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding butane derivative.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines (R-NH2), thiols (R-SH)
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Butane derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
1-(1,1,2,2-Tetrafluoroethoxy)but-2-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals due to its unique chemical properties.
Medicine: Studied for its potential use in drug delivery systems, where the fluorinated group can enhance the stability and bioavailability of therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials that require high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(1,1,2,2-Tetrafluoroethoxy)but-2-ene involves its interaction with various molecular targets and pathways. The fluorinated group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially altering their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethane: A fluorinated hydrocarbon with similar thermal stability and chemical resistance.
(1,1,2,2-Tetrafluoroethoxy)benzene: Another fluorinated compound with a similar structure but different reactivity due to the presence of a benzene ring.
Uniqueness
1-(1,1,2,2-Tetrafluoroethoxy)but-2-ene is unique due to its combination of a butene backbone with a tetrafluoroethoxy group. This structure imparts specific chemical properties, such as high thermal stability and resistance to oxidation, making it suitable for various specialized applications in research and industry.
Properties
CAS No. |
83168-72-3 |
|---|---|
Molecular Formula |
C6H8F4O |
Molecular Weight |
172.12 g/mol |
IUPAC Name |
1-(1,1,2,2-tetrafluoroethoxy)but-2-ene |
InChI |
InChI=1S/C6H8F4O/c1-2-3-4-11-6(9,10)5(7)8/h2-3,5H,4H2,1H3 |
InChI Key |
WKNHCCJDXDAADN-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




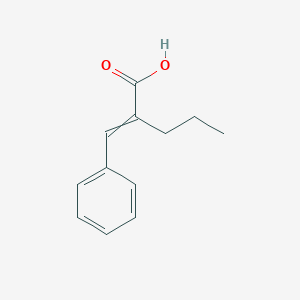
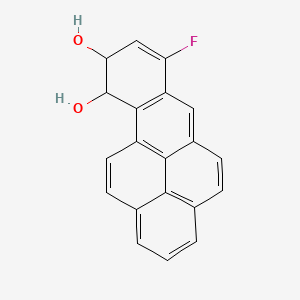
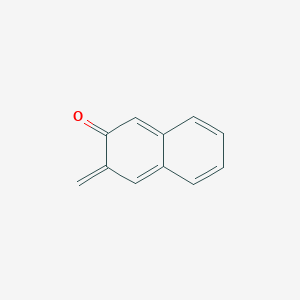
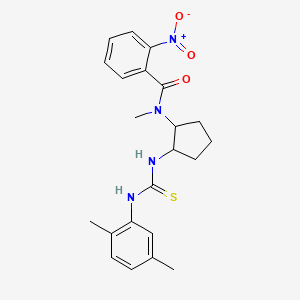
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
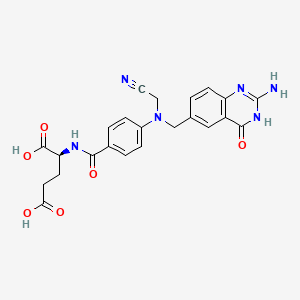
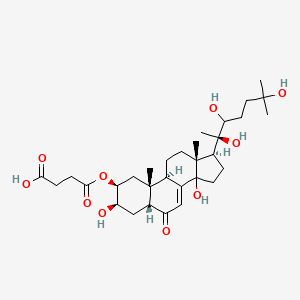
![Chloro(dimethyl)[(trimethylstannyl)methyl]stannane](/img/structure/B14430740.png)

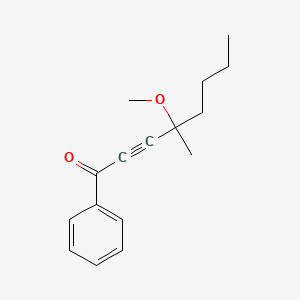
![2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol](/img/structure/B14430758.png)
